molecular formula C11H14O5 B6315854 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid CAS No. 1898237-53-0

2,5-Dimethoxy-4-(methoxymethyl)benzoic acid

Cat. No. B6315854
CAS RN: 1898237-53-0
M. Wt: 226.23 g/mol
InChI Key: OKBRHCDKOPNLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethoxy-4-(methoxymethyl)benzoic acid, also known as DMMB, is an organic compound that has been used in various scientific research applications. It has a wide range of biochemical and physiological effects, and it has become an important tool for researchers in the field of biochemistry.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid is not yet fully understood, but it is believed to act as a reversible inhibitor of enzymes. It is thought that this compound binds to the active site of the enzyme, blocking access to the substrate and thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as the activity of enzymes involved in the synthesis of proteins. It has also been found to have an inhibitory effect on the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.

Advantages and Limitations for Lab Experiments

2,5-Dimethoxy-4-(methoxymethyl)benzoic acid has several advantages for lab experiments. It is relatively inexpensive and easy to produce, and it is highly soluble in water. It is also stable in a variety of pH ranges, making it suitable for a wide range of experiments. However, it is important to note that this compound can be toxic in large doses, and it is important to use caution when handling the compound.

Future Directions

There are several potential future directions for the use of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid. One possibility is to explore the potential of this compound as a drug delivery system, as its ability to bind to enzymes could make it useful for targeting drugs to specific tissues or cells. Another possibility is to explore the potential of this compound as an inhibitor of enzymes involved in the metabolism of drugs, as this could be useful for increasing the efficacy of certain drugs. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, as this could lead to a better understanding of the compound and its potential uses.

Synthesis Methods

2,5-Dimethoxy-4-(methoxymethyl)benzoic acid can be synthesized in two ways: via a simple two-step reaction, or via a more complicated three-step reaction. The two-step reaction involves the reaction of 2,5-dimethoxybenzoic acid with methoxymethyl chloride in the presence of a base such as sodium bicarbonate or potassium carbonate. The three-step reaction involves the reaction of 2,5-dimethoxybenzoic acid with methoxymethyl chloride, followed by the addition of a base and the reaction of the resulting product with a strong acid such as hydrochloric acid or sulfuric acid.

Scientific Research Applications

2,5-Dimethoxy-4-(methoxymethyl)benzoic acid has been used in a variety of scientific research applications, such as the study of enzyme kinetics, protein-ligand interactions, and drug metabolism. It has also been used in the study of the mechanisms of action of drugs, as well as in the study of the effects of drugs on the human body.

properties

IUPAC Name

2,5-dimethoxy-4-(methoxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-14-6-7-4-10(16-3)8(11(12)13)5-9(7)15-2/h4-5H,6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBRHCDKOPNLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1OC)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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